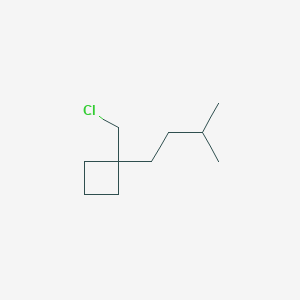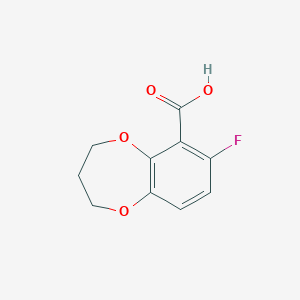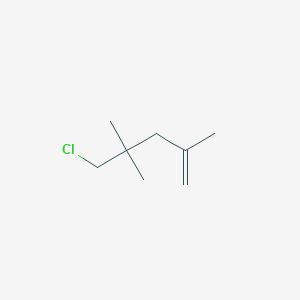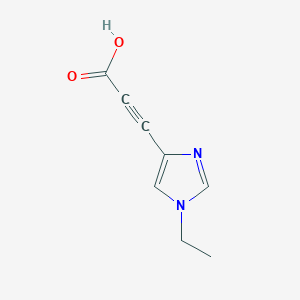
3-(1-Ethyl-1H-imidazol-4-yl)prop-2-ynoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1-Ethyl-1H-imidazol-4-yl)prop-2-ynoic acid is a compound that features an imidazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms. Imidazole derivatives are known for their broad range of chemical and biological properties, making them valuable in various fields such as pharmaceuticals, agrochemicals, and materials science .
准备方法
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of amido-nitriles under mild conditions, which allows for the inclusion of various functional groups . The reaction conditions often involve the use of nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization .
Industrial Production Methods
Industrial production methods for imidazole derivatives, including 3-(1-Ethyl-1H-imidazol-4-yl)prop-2-ynoic acid, often involve scalable processes that ensure high yields and purity. These methods may include continuous flow synthesis and the use of advanced catalytic systems to optimize reaction conditions and minimize by-products .
化学反应分析
Types of Reactions
3-(1-Ethyl-1H-imidazol-4-yl)prop-2-ynoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The imidazole ring can undergo substitution reactions, where different substituents replace hydrogen atoms on the ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while reduction can produce imidazole derivatives with reduced nitrogen atoms. Substitution reactions can introduce various functional groups onto the imidazole ring .
科学研究应用
3-(1-Ethyl-1H-imidazol-4-yl)prop-2-ynoic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of materials with specific properties, such as catalysts and sensors
作用机制
The mechanism of action of 3-(1-Ethyl-1H-imidazol-4-yl)prop-2-ynoic acid involves its interaction with molecular targets and pathways within biological systems. The imidazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context of its use, such as its role as an antimicrobial or anticancer agent .
相似化合物的比较
Similar Compounds
- 1H-Imidazole-4-propanoic acid
- 1H-Imidazole-5-propanoic acid
- 3-(1H-Imidazol-4-yl)propionic acid
- 3-(Imidazol-4(5)-yl)propionic acid
- Deamino-histidine
- Dihydrourocanic acid
Uniqueness
3-(1-Ethyl-1H-imidazol-4-yl)prop-2-ynoic acid is unique due to the presence of the ethyl group on the imidazole ring and the prop-2-ynoic acid moiety. These structural features confer specific chemical and biological properties that distinguish it from other imidazole derivatives. For example, the ethyl group can influence the compound’s lipophilicity and its ability to interact with biological targets .
属性
分子式 |
C8H8N2O2 |
|---|---|
分子量 |
164.16 g/mol |
IUPAC 名称 |
3-(1-ethylimidazol-4-yl)prop-2-ynoic acid |
InChI |
InChI=1S/C8H8N2O2/c1-2-10-5-7(9-6-10)3-4-8(11)12/h5-6H,2H2,1H3,(H,11,12) |
InChI 键 |
PKHYZNJNMCDXBT-UHFFFAOYSA-N |
规范 SMILES |
CCN1C=C(N=C1)C#CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


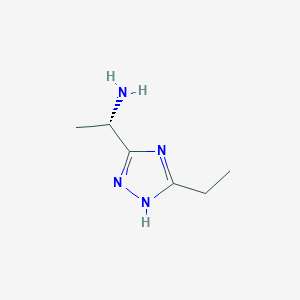
![1-{Bicyclo[2.2.1]heptan-2-yl}ethane-1-sulfonamide](/img/structure/B13174107.png)
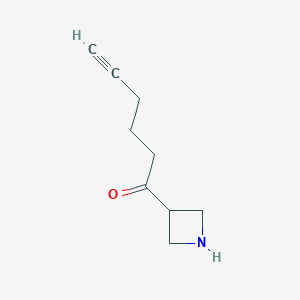
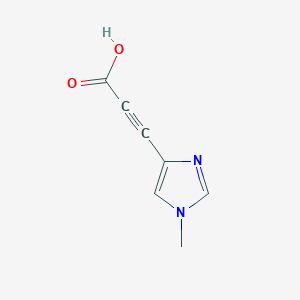
![2-Ethylbicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B13174122.png)
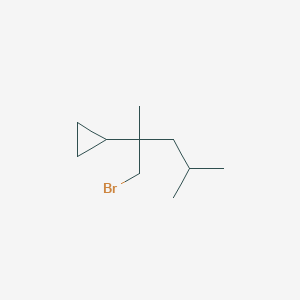

![1-[1-(Aminomethyl)cyclobutyl]-3-methylcyclobutan-1-ol](/img/structure/B13174143.png)
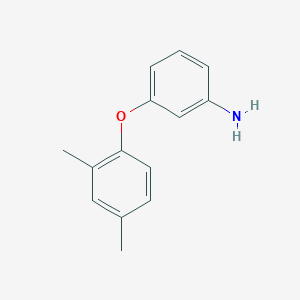
![3-Ethyl-4H,5H,7H,8H-6lambda6-[1,2,3]triazolo[1,5-d][1,4]thiazepine-6,6-dione](/img/structure/B13174148.png)
![2-[2-(Difluoromethoxy)phenyl]cyclopropan-1-amine hydrochloride](/img/structure/B13174149.png)
